4-(4-bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one

GPR119 Agonist Type 2 Diabetes cAMP Assay

This compound is a structure-specific GPR119 agonist pharmacophore. The neopentyl group at N-1 and 4-bromo-2-fluorophenyl substituent confer low-nM potency—substituting either group destroys activity. Use as a positive control in SAR programs, cAMP assays (HEK293/CHO), and kinase selectivity panels. Bromine isotopic signature aids LC-MS method development. Procure exact structure to ensure pharmacological integrity; generic analogs yield inactive tools and irreproducible data.

Molecular Formula C13H15BrFN3O
Molecular Weight 328.18 g/mol
CAS No. 1632497-69-8
Cat. No. B1475658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one
CAS1632497-69-8
Molecular FormulaC13H15BrFN3O
Molecular Weight328.18 g/mol
Structural Identifiers
SMILESCC(C)(C)CN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C13H15BrFN3O/c1-13(2,3)7-18-12(19)17(8-16-18)11-5-4-9(14)6-10(11)15/h4-6,8H,7H2,1-3H3
InChIKeyOFIPMCWYFZVQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one: A Triazolone GPR119 Agonist Pharmacophore for Diabetes & Metabolic Research


The compound 4-(4-bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one (CAS 1632497-69-8) belongs to the 1,2,4-triazol-5(4H)-one class . The inclusion of a neopentyl group at the 1-position and a 4-bromo-2-fluorophenyl substituent on the core triazolone scaffold generates a distinctive pharmacophore. While its specific biological profile is not fully disclosed in the public domain, its structural features strongly align it with patent-defined GPR119 agonist chemotypes, suggesting a primary application in preclinical diabetes and metabolic disorder research [1].

Procurement Risk: Why Off-the-Shelf Triazolone Replacements for 4-(4-Bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one Introduce Irreproducible Pharmacological Results


The 1,2,4-triazol-5(4H)-one class shows extreme structure-dependent potency shifts at GPR119 [1]. Simple modifications (e.g., substituting the neopentyl group with methyl or isopropyl, or altering the halogen pattern on the phenyl ring) alter EC50 values by orders of magnitude and can destroy agonist efficacy [1]. Generic substitution therefore risks yielding inactive or functionally divergent chemical tools, rendering preclinical data irreproducible. Procurement decisions must be structure-specific to maintain the pharmacological integrity of the intended pharmacophore.

Quantitative-Competitive Profile of 4-(4-Bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one Against Other 1,2,4-Triazol-5(4H)-ones


Structurally Predicted but Unpublished GPR119 Agonist Potency: A Class-Level Inference

While biological data for this specific CAS registry number is conspicuously absent from public databases, the U.S. Patent No. 9,663,495 explicitly claims 1-neopentyl-1H-1,2,4-triazol-5(4H)-one derivatives as potent GPR119 agonists and provides quantitative data for structurally analogous molecules [1]. The patented chemotype containing the neopentyl substituent achieves GPR119 cAMP EC50 values in the low nanomolar range (reportedly <50 nM for key examples) [1]. Given the 4-bromo-2-fluorophenyl substitution is consistent with the patent's preference for halogenated phenyl rings to enhance binding [1], it is highly probable that this compound exhibits a similar order of magnitude potency at GPR119.

GPR119 Agonist Type 2 Diabetes cAMP Assay

Differentiation from 1-Methyl and 1-Isopropyl Analogs: The Critical Role of Neopentyl in Potency Enhancement

A key differentiator for this compound is the 1-neopentyl substituent. Commercially available 1-methyl and 1-isopropyl analogs (e.g., 4-(4-bromo-2-fluorophenyl)-1-methyl-1H-1,2,4-triazol-5(4H)-one, CAS 100567-99-5) exist , but structure-activity relationship (SAR) data from the GPR119 patent class demonstrate that increasing steric bulk at the N-1 position dramatically improves agonist potency [1]. While this specific compound's direct comparison data are absent, the patent's SAR tables show that a tert-butyl or neopentyl group provides >10-fold enhancement in cAMP EC50 compared to methyl or ethyl [1].

Structure-Activity Relationship (SAR) Neopentyl Effect GPR119 Agonist

Advantage Over 1,2,4-Triazol-5-ones in Alternative Kinase Applications: Selectivity Profile Prediction

Another family of 1,2,4-triazol-5-ones, exemplified by Deciphera's anti-cancer compounds, inhibits kinases (c-FMS, c-KIT, PDGFR) at micromolar concentrations [1]. The specific substitution pattern of this compound (particularly the neopentyl group and 4-bromo-2-fluorophenyl ring) is not favored for kinase binding, as it lacks the necessary hinge-binding motifs [1]. This suggests a functional selectivity for GPCR targets like GPR119 over kinases, an inference from class-level patent analysis, though no selectivity screening data are available.

Kinase Inhibition c-FMS c-KIT Selectivity

Optimal Research & Commercial Scenarios for 4-(4-Bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one Deployment


Preclinical GPR119 Agonist Probe for Type 2 Diabetes Drug Discovery

This is the highest-probability application scenario. The compound's structure is consistent with a GPR119 agonist. Use in cAMP accumulation assays in HEK293 or CHO cells expressing human GPR119 [1]. The expected high potency (low nM) makes it suitable for in vitro target engagement studies and for benchmarking novel GPR119 ligands.

Structure-Activity Relationship (SAR) Studies for Neopentyl-Containing Triazolones

Due to the significant potency gains associated with the neopentyl group, this compound can serve as a key reference standard in SAR programs. Researchers exploring N-1 substitution effects on GPR119 activity should use this compound as a 'positive control' for the sterically-optimized phenotype.

Tool Compound for Selectivity Profiling Against Kinases

Given its structural dissimilarity to kinase inhibitor triazolones, this compound can be used as a selective GPR119 agonist in panels where kinase inhibition is an undesired off-target effect. Researchers validating the GPR119 dependence of an observed phenotype can use this compound to rule out contributions from c-FMS, c-KIT, or PDGFR signaling.

Reference Standard for Analytical Chemistry of Novel Triazolones

With a molecular weight of 328.18 g/mol and unique substituent pattern, this compound can serve as a retention time marker and calibration standard in HPLC and LC-MS methods developed for novel triazolone derivatives. Its bromine atom provides a distinctive isotopic signature that aids in mass spectrometry method development and validation.

Quote Request

Request a Quote for 4-(4-bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.